N,1,2-trimethylpiperidin-4-amine
Description
N,1,2-Trimethylpiperidin-4-amine is a piperidine derivative with three methyl substitutions at the nitrogen (N), 1-, and 2-positions of the six-membered piperidine ring. The compound’s structure combines a secondary amine at the 4-position with methyl groups that influence its electronic, steric, and physicochemical properties. Piperidine derivatives are widely studied in medicinal chemistry due to their versatility in drug design, particularly as building blocks for bioactive molecules targeting neurological and metabolic disorders.
Properties
IUPAC Name |
N,1,2-trimethylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-7-6-8(9-2)4-5-10(7)3/h7-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEMOUYHIVTHGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701301284 | |
| Record name | N,1,2-Trimethyl-4-piperidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701301284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90203-06-8 | |
| Record name | N,1,2-Trimethyl-4-piperidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90203-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,1,2-Trimethyl-4-piperidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701301284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1,2-trimethylpiperidin-4-amine can be achieved through several synthetic routes. One common method involves the alkylation of piperidine with methyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide . The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Another approach involves the reductive amination of 4-piperidone with formaldehyde and methylamine. This reaction is catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, yield, and environmental considerations. The alkylation method is commonly used in industrial settings due to its simplicity and high yield .
Chemical Reactions Analysis
Types of Reactions
N,1,2-trimethylpiperidin-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Corresponding secondary or tertiary amines
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
N,1,2-trimethylpiperidin-4-amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N,1,2-trimethylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, including nicotinic and muscarinic acetylcholine receptors . It may also inhibit certain enzymes, leading to altered biochemical pathways and physiological effects .
Comparison with Similar Compounds
Structural and Substituent Variations
N-Substituted Piperidin-4-amines
- N-[3-(4-Chlorophenyl)-4-methylpentyl]-1-methylpiperidin-4-amine (): Substituents: A bulky 4-chlorophenylpentyl group at the N-position.
- 1-Methyl-N-(4-nitrophenyl)piperidin-4-amine ():
Ring-Modified Analogs
Functionalized Piperidines
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural analogs.
Biological Activity
N,1,2-trimethylpiperidin-4-amine is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the piperidine class of compounds, characterized by a six-membered ring containing one nitrogen atom. The presence of three methyl groups at the nitrogen and carbon positions significantly influences its biological activity.
1. Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of this compound. It has been shown to modulate key pathways involved in neurodegenerative diseases:
- Reduction of Amyloid-beta (Aβ) Production : The compound has been identified as a non-competitive β-secretase modulator, which is crucial in reducing Aβ secretion associated with Alzheimer's disease. It selectively decreases Aβ1–40 and Aβ1–42 levels while increasing levels of αCTFs (C-terminal fragments), which are protective against neurodegeneration .
- Anti-inflammatory Activity : this compound exhibits anti-inflammatory properties by modulating autophagy markers and reducing neuroinflammation in various models of tauopathy .
2. Antioxidant Properties
The compound also possesses significant antioxidant capabilities. It can scavenge free radicals and reduce oxidative stress within cells. This property is particularly relevant in contexts where oxidative damage contributes to cellular dysfunction and disease progression .
The biological activity of this compound can be attributed to several mechanisms:
- Modulation of Autophagy : It influences the autophagic process, which is vital for cellular homeostasis and the clearance of damaged proteins and organelles. The compound's ability to enhance autophagic flux may contribute to its neuroprotective effects .
- Inhibition of Key Enzymes : By acting as a β-secretase inhibitor, it alters the processing of amyloid precursor protein (APP), leading to reduced amyloid plaque formation .
Case Studies and Research Findings
Several studies have evaluated the efficacy of this compound in various experimental models:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
